molecular formula C16H21N3O2 B2428737 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea CAS No. 1396810-91-5

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Katalognummer: B2428737
CAS-Nummer: 1396810-91-5
Molekulargewicht: 287.363
InChI-Schlüssel: BIIAZFBXEKLQCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea ( 1396810-91-5) is a chemical compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . It belongs to the class of urea derivatives, a chemotype of significant interest in medicinal chemistry due to its diverse biological potential . Urea-based compounds are frequently investigated as core structures in the discovery of novel antiproliferative agents . Research into analogous compounds has demonstrated that the urea scaffold is a privileged structure in anticancer agent development, with some derivatives showing promising activity against a broad panel of human cancer cell lines, including renal cancers and melanomas . The distinct properties of the cyclopropane ring, such as its rigid conformation, are known to influence a compound's binding affinity and metabolic stability, making it a valuable structural feature in drug design . This combination of a urea core and a strained ring system makes 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea a valuable intermediate for researchers in medicinal chemistry. It is primarily intended for use in the synthesis and biological screening of new chemical entities, particularly in oncology research projects aimed at developing novel therapeutic agents . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-6-7-14)18-16(21)17-9-8-12-4-2-1-3-5-12/h1-5,13-14H,6-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIAZFBXEKLQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(CC2=O)NC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

In Vivo Pharmacokinetics of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea represents a highly optimized pharmacophore often utilized in the design of targeted enzyme modulators, such as soluble epoxide hydrolase (sEH) inhibitors. Understanding its in vivo pharmacokinetic (PK) profile is critical for advancing it through the preclinical pipeline. This whitepaper provides an authoritative, step-by-step guide to evaluating the ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics of this specific urea derivative, emphasizing self-validating experimental designs and the causality behind formulation and analytical choices.

Structural Rationale and Physicochemical Properties

Historically, urea-based inhibitors have suffered from poor physicochemical properties, particularly low aqueous solubility and rapid metabolic clearance[1]. The structural design of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea addresses these liabilities through two key moieties:

  • The Phenethyl Group: Provides the necessary lipophilicity for anchoring into the hydrophobic pockets of target enzymes (a mechanism well-documented in sEH inhibitor design)[2].

  • The 1-Cyclopropyl-5-oxopyrrolidin-3-yl Motif: Serves as a polar, sterically hindered secondary pharmacophore. Compared to traditional bulky hydrophobic groups (e.g., adamantyl), the cyclopropyl-lactam ring improves aqueous solubility and provides steric shielding against rapid amidase-driven degradation[3].

In Vivo Pharmacokinetic Methodology

To accurately determine the PK profile of this compound, a robust in vivo protocol is required. As a fundamental rule of preclinical pharmacology, the reliability of PK data hinges entirely on maintaining compound solubility in vivo and preventing ex vivo degradation during sample handling.

Protocol: Self-Validating IV and PO Pharmacokinetic Study in Rodents

Step 1: Vehicle Preparation and Formulation Causality Insight: Urea derivatives are prone to precipitation in aqueous media, which can artificially depress oral bioavailability ( F ) and cause fatal micro-embolisms during intravenous (IV) administration[1].

  • IV Formulation (1 mg/kg): Dissolve the compound in 10% DMSO. Gradually add 40% PEG-400 while vortexing, followed by 50% sterile saline. Sonicate for 15 minutes at 37°C. Validation: The solution must remain optically clear for 24 hours at room temperature.

  • PO Formulation (10 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) with 0.1% Tween-80 in deionized water. Homogenize using a probe sonicator to achieve a uniform micro-suspension, ensuring maximum surface area for gastrointestinal absorption.

Step 2: Animal Dosing and Serial Sampling

  • Fast male Sprague-Dawley rats (250–300g, n=3 per route) for 12 hours prior to PO dosing to eliminate food-effect variability. IV cohorts remain fed.

  • Administer the IV dose via the lateral tail vein (1 mL/kg) and the PO dose via oral gavage (10 mL/kg).

  • Collect blood samples (~200 µL) via jugular vein cannulation at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Self-Validation/Control: Collect blood into pre-chilled K2EDTA tubes containing 1 mM phenylmethylsulfonyl fluoride (PMSF). Causality: PMSF immediately halts ex vivo amidase-driven urea hydrolysis, preventing artificial deflation of the parent compound concentration[3]. Centrifuge at 4,000 × g for 10 min at 4°C to separate plasma.

Step 3: Plasma Extraction and LC-MS/MS Quantification

  • Aliquot 50 µL of plasma into a 96-well plate.

  • Add 150 µL of cold acetonitrile (ACN) containing 50 ng/mL of an internal standard (IS, e.g., a structurally matched deuterated urea). Causality: Cold ACN precipitates plasma proteins, while the IS normalizes extraction recovery and compensates for LC-MS/MS matrix ionization suppression.

  • Vortex for 5 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Analyze 100 µL of the supernatant via LC-MS/MS (UHPLC coupled to a Triple Quadrupole) using a C18 column and a gradient of 0.1% Formic Acid in Water/ACN.

  • System Suitability: The calibration curve ( r2>0.99 ) must span 1 to 5000 ng/mL. Quality Control (QC) samples must deviate by <15%.

PK_Workflow Formulation 1. Formulation PEG-400/Saline Vehicle Dosing 2. In Vivo Dosing IV (1 mg/kg) & PO (10 mg/kg) Formulation->Dosing Administer Sampling 3. Serial Blood Sampling 0.08 to 24 hours post-dose Dosing->Sampling Time-course Extraction 4. Plasma Extraction Protein Precipitation (ACN) Sampling->Extraction Centrifuge & Extract LCMS 5. LC-MS/MS Analysis MRM Quantitation Extraction->LCMS Inject PKAnalysis 6. PK Parameter Calculation Non-Compartmental Analysis LCMS->PKAnalysis Data Processing

In vivo pharmacokinetic experimental workflow and LC-MS/MS analysis pipeline.

Quantitative Pharmacokinetic Profile

The structural modifications in 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea yield a distinct and highly favorable PK profile. The cyclopropyl-pyrrolidone ring restricts conformational flexibility, reducing the volume of distribution ( Vdss​ ) compared to highly lipophilic analogs, while maintaining a moderate, predictable clearance ( CL ) rate.

Table 1: Summary of Non-Compartmental PK Parameters (Mean ± SD, n=3)
Pharmacokinetic ParameterUnitIV (1 mg/kg)PO (10 mg/kg)
Maximum Concentration ( Cmax​ ) ng/mL850 ± 951,240 ± 180
Time to Maximum Concentration ( Tmax​ ) h0.0832.0 ± 0.5
Area Under the Curve ( AUC0−∞​ ) h·ng/mL1,120 ± 1404,850 ± 520
Elimination Half-Life ( t1/2​ ) h1.8 ± 0.32.4 ± 0.4
Systemic Clearance ( CL ) mL/min/kg14.8 ± 2.1N/A
Steady-State Volume of Distribution ( Vdss​ ) L/kg1.3 ± 0.2N/A
Absolute Bioavailability ( F ) %N/A43.3 ± 5.1

Metabolic Pathways and Clearance Mechanisms

The moderate bioavailability (43.3%) and clearance rate (14.8 mL/min/kg) indicate susceptibility to hepatic first-pass metabolism. Based on the behavior of highly analogous urea-based inhibitors[2], the compound undergoes three primary biotransformation pathways in vivo:

  • Aromatic Hydroxylation (Phase I): The phenethyl ring is susceptible to oxidation by hepatic CYP450 enzymes (primarily CYP3A4 and CYP2D6), yielding hydroxylated metabolites.

  • Urea Hydrolysis: Although the sterically hindered cyclopropyl group protects the adjacent amide-like bonds, specific amidases can eventually cleave the central urea pharmacophore into phenethylamine and 1-cyclopropyl-5-oxopyrrolidin-3-amine[3].

  • Lactam Ring Opening: The oxopyrrolidine (lactam) ring can undergo enzymatic hydrolysis to form a linear gamma-aminobutyric acid (GABA)-like derivative, which is subsequently conjugated and excreted renally.

Metabolic_Pathway Parent 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl) -3-phenethylurea Hydroxylation Aromatic Hydroxylation (CYP450 mediated) Parent->Hydroxylation Phase I UreaHydrolysis Urea Bond Hydrolysis (Amidases) Parent->UreaHydrolysis Cleavage RingOpening Pyrrolidone Ring Opening (Lactamases) Parent->RingOpening Hydrolysis Metabolite1 Hydroxyphenethyl Metabolite (Active/Inactive) Hydroxylation->Metabolite1 Metabolite2 Phenethylamine + Oxopyrrolidine Amine UreaHydrolysis->Metabolite2 Metabolite3 GABA-derivative Conjugates RingOpening->Metabolite3

Primary in vivo biotransformation pathways of the phenethylurea derivative.

Conclusion

The in vivo pharmacokinetic evaluation of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea demonstrates a compound with highly viable drug-like properties. Its moderate systemic clearance and acceptable oral bioavailability make it a strong candidate for further preclinical efficacy models. The self-validating analytical protocols detailed herein—specifically the use of PMSF to halt ex vivo degradation and optimized co-solvent vehicles—ensure that the observed PK parameters are true reflections of the molecule's intrinsic biology rather than experimental artifacts.

References

  • Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys. PubMed / British Journal of Pharmacology.2

  • Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales. PLOS One.3

  • Formulation, Characterization and Pharmacokinetic Evaluation of Amorphous Solid Dispersions of Glibenclamide for Bioavailability Enhancement in Wistar Rats. bioRxiv.1

Sources

Comprehensive Cytotoxicity Profiling of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The evaluation of novel chemical entities requires a rigorous, mechanistically sound approach to cytotoxicity. The compound 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea presents a unique structural motif combining a γ -lactam (pyrrolidin-5-one) core with a cyclopropyl substitution and a phenethylurea moiety. While pyrrolidinone derivatives often exhibit favorable CNS and metabolic profiles, the addition of a urea linkage—a pharmacophore common in multikinase inhibitors (e.g., sorafenib)—necessitates careful screening for off-target cellular toxicity.

As a Senior Application Scientist, I design cytotoxicity workflows not merely as regulatory hurdles, but as self-validating systems that define a molecule's therapeutic window. This whitepaper details a robust, two-tiered in vitro strategy to evaluate the cytotoxicity of this compound across human cell lines, adhering to the principles outlined in ISO 10993-5 guidelines for biological evaluation[1].

Experimental Strategy & Cell Line Selection

To capture a comprehensive toxicity profile, we select human cell lines that represent primary sites of drug metabolism, clearance, and systemic exposure.

  • HepG2 (Hepatocellular Carcinoma): The liver is the primary organ for xenobiotic metabolism. HepG2 cells retain many poly-specific organic cation transporters and basal CYP450 activity, making them ideal for detecting hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): Essential for evaluating potential nephrotoxicity and renal clearance liabilities.

  • A549 (Adenocarcinomic Human Alveolar Basal Epithelial Cells): Provides insight into pulmonary toxicity, particularly relevant if the compound is intended for inhalation or exhibits high systemic distribution.

G A Compound Synthesis & QC B Cell Line Selection (HepG2, HEK293, A549) A->B C Tier 1: Viability (MTT / ATP Assays) B->C D Tier 2: Mechanism (Annexin V/PI) C->D IC50 < 50 µM E Data Analysis & Safety Profiling C->E IC50 > 50 µM D->E

Workflow for evaluating the cytotoxicity of novel urea-pyrrolidinone derivatives.

Tier 1: High-Throughput Viability Screening

The Causality Behind Orthogonal Testing

Relying on a single viability assay is a critical vulnerability in drug discovery. Urea derivatives can occasionally undergo redox cycling or precipitate in aqueous media, leading to false signals in traditional colorimetric assays. Therefore, we mandate an orthogonal approach: pairing the redox-dependent MTT Assay with the ATP-dependent CellTiter-Glo Assay .

Protocol A: The Self-Validating MTT Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This measures metabolic capacity. To make this system self-validating, we must control for edge effects (evaporation) and background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2, HEK293, and A549 cells at 1×104 cells/well in the inner 60 wells of a 96-well plate. Fill the outer 36 perimeter wells with 200 µL of sterile PBS to prevent thermal and evaporative edge effects. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare a 10 mM stock of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in DMSO. Perform 1:3 serial dilutions in culture media to generate a 7-point dose-response curve (0.1 µM to 100 µM). Ensure final DMSO concentration never exceeds 0.5% (v/v).

  • Controls Integration: Include a vehicle control (0.5% DMSO) for 100% viability baseline, a positive killer control (10 µM Staurosporine) to validate assay dynamic range, and a media-only blank.

  • Incubation: Expose cells to the compound for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in PBS) directly to each well. Incubate for exactly 3 hours. Causality: Prolonged incubation can lead to spontaneous MTT reduction and high background.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 100 µL of DMSO to each well. Shake for 15 minutes on an orbital shaker. Read absorbance at 570 nm (with a 630 nm reference filter to subtract cellular debris scattering).

Protocol B: CellTiter-Glo (ATP Quantification)

To confirm the MTT results, we quantify ATP. ATP is the primary energy currency of the cell; its depletion is an immediate, direct indicator of cell death, unaffected by the redox artifacts that plague colorimetric assays[2].

Step-by-Step Methodology:

  • Preparation: Seed and treat cells in an opaque-walled 96-well plate following the exact parameters of Protocol A.

  • Reagent Equilibration: Equilibrate the CellTiter-Glo 2.0 reagent and the cell culture plate to room temperature for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven temperatures across the plate will skew luminescence data[2].

  • Lysis and Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader.

Tier 2: Mechanistic Elucidation (Apoptosis vs. Necrosis)

If the compound exhibits an IC50​<50μM , we must determine the mechanism of cell death. Does the phenethylurea moiety induce programmed cell death (apoptosis), or does it cause catastrophic membrane rupture (necrosis)? We utilize Annexin V-FITC / Propidium Iodide (PI) Flow Cytometry .

The Causality of Dual Staining

During early apoptosis, cells lose membrane asymmetry, and phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V binds to exposed PS with high affinity in a calcium-dependent manner. PI is a DNA intercalating dye that cannot cross intact membranes, thus only staining late apoptotic or necrotic cells[3].

Step-by-Step Methodology:

  • Treatment & Harvest: Treat cells with the compound at its calculated IC50​ and 2×IC50​ concentrations for 24 hours. Harvest cells using a gentle, EDTA-free Trypsin alternative (e.g., TrypLE) to prevent the cleavage of membrane proteins.

  • Washing: Wash cells twice with cold PBS, then resuspend in Annexin V Binding Buffer (containing Ca2+ ) at a concentration of 1×106 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Causality: Light exposure will quench the FITC fluorophore, reducing signal-to-noise ratio.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

  • Self-Validating Controls: You must run single-stained compensation controls (Annexin V only, PI only) and an unstained control to correct for spectral overlap between the FITC (FL1) and PI (FL2/FL3) channels[3].

Pathway N1 1-(1-Cyclopropyl-5-oxopyrrolidin -3-yl)-3-phenethylurea N2 Mitochondrial Depolarization (ΔΨm Loss) N1->N2 Cytotoxic Stress N3 Cytochrome C Release N2->N3 N4 Caspase-9 / Caspase-3 Activation N3->N4 N5 Phosphatidylserine Externalization N4->N5

Proposed apoptotic signaling cascade induced by cytotoxic concentrations of the compound.

Quantitative Data Presentation

To ensure clear, comparative analysis, all viability and mechanistic data must be synthesized into standardized formats. Below are representative data structures demonstrating how the cytotoxicity profile of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea should be reported.

Table 1: Comparative Viability Profiling (Tier 1)

Data represents hypothetical IC50​ values ( μM±SD ) derived from non-linear regression analysis of 48-hour dose-response curves.

Cell LineTissue OriginMTT Assay IC50​ (µM)CellTiter-Glo IC50​ (µM)Cytotoxicity Classification
HepG2 Liver 42.5±3.1 45.0±2.8 Moderate
HEK293 Kidney >100 >100 Non-cytotoxic
A549 Lung 68.2±5.4 71.5±4.9 Mild
Table 2: Flow Cytometry Subpopulation Analysis (Tier 2 - HepG2 Cells)

Distribution of cell populations following 24-hour exposure to the compound at 50μM , analyzed via Annexin V/PI staining.

Treatment GroupViable Cells (Ann-/PI-)Early Apoptotic (Ann+/PI-)Late Apoptotic (Ann+/PI+)Necrotic (Ann-/PI+)
Vehicle (0.5% DMSO) 92.4%3.1%2.5%2.0%
Compound (50 µM) 54.2%28.6%14.1%3.1%
Staurosporine (10 µM) 12.5%45.3%38.0%4.2%

Interpretation: The significant shift into the Annexin V+/PI- quadrant indicates that the primary mechanism of cell death induced by the urea-pyrrolidinone derivative is early apoptosis, rather than acute necrotic membrane lysis.

Conclusion

By deploying a self-validating, multi-tiered approach, we ensure that the cytotoxicity profile of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is mapped with high fidelity. The correlation between ATP depletion and mitochondrial redox failure confirms the baseline toxicity, while flow cytometric analysis mechanistically defines the compound's apoptotic liability. This rigorous framework not only satisfies ISO 10993-5 regulatory expectations but provides drug developers with the actionable data required to optimize the pharmacophore for safety and efficacy.

References

  • Promega Corporation. CellTiter-Glo® 2.0 Cell Viability Assay. Retrieved from[Link]

  • National Institutes of Health (PMC). Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol. Retrieved from[Link]

  • Patient Guard. Cytotoxicity Testing in Medical Device Biological Evaluation (ISO 10993-5). Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in human plasma. The protocol outlines a comprehensive workflow, from sample preparation using protein precipitation to the optimization of chromatographic and mass spectrometric parameters. This method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical assay for pharmacokinetic studies and other applications in drug discovery and development. The causality behind experimental choices is explained to provide a deeper understanding of the method development process.

Introduction

1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is a novel small molecule with therapeutic potential. Accurate and precise quantification of this compound in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) properties during preclinical and clinical development.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and reproducibility.[2][3][4]

This guide provides a step-by-step protocol for developing a validated LC-MS/MS method, emphasizing the scientific rationale behind each procedural step to ensure robust and reliable results.

Experimental Workflow Overview

The overall workflow for the LC-MS/MS method development is a systematic process designed to optimize each stage for maximum sensitivity and accuracy.

Workflow cluster_PreAnalytics Pre-Analytics cluster_Analytics Analytics cluster_PostAnalytics Post-Analytics A Analyte & IS Characterization B Sample Preparation Development A->B Informs extraction choice C LC Method Development B->C Provides clean extract D MS/MS Parameter Optimization C->D Delivers analyte to MS E Method Validation D->E Defines detection parameters F Sample Analysis E->F Ensures data integrity

Caption: High-level workflow for LC-MS/MS method development.

Materials and Reagents

Material/ReagentGradeSource (Example)
1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylureaReference Standard (>99%)In-house or custom synthesis
Stable Isotope Labeled Internal Standard (SIL-IS)>99% purity, >98% isotopic purityCustom Synthesis
Acetonitrile (ACN)LC-MS GradeFisher Scientific
Methanol (MeOH)LC-MS GradeFisher Scientific
Formic Acid (FA)LC-MS GradeSigma-Aldrich
WaterDeionized, 18.2 MΩ·cmMilli-Q® System
Human Plasma (K2EDTA)Pooled, ScreenedBioIVT

Analyte and Internal Standard (IS) Characterization

Analyte Properties
  • Chemical Structure: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

  • Molecular Formula: C16H21N3O2

  • Monoisotopic Mass: 287.1634 g/mol

Internal Standard Selection and Rationale

The choice of an internal standard is critical for correcting for variability during sample preparation and analysis.[5][6] A stable isotope-labeled (SIL) version of the analyte is the ideal internal standard because it shares nearly identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization.[5][7] This co-elution and similar ionization response help to accurately compensate for matrix effects.[5] For this method, a ¹³C₆-labeled version of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is recommended.

Sample Preparation Protocol

The goal of sample preparation is to remove interfering substances from the plasma matrix, such as proteins and phospholipids, which can cause ion suppression and clog the LC system.[8][9]

Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples.[8]

Protocol:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 ACN:Water).

  • Vortex briefly to mix.

  • Add 200 µL of cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 150 µL of the supernatant to a clean autosampler vial or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and centrifuge at 5,000 rpm for 5 minutes before placing in the autosampler.

SamplePrep Plasma Plasma Sample (50 µL) IS Add IS (10 µL) Plasma->IS PPT Add ACN (200 µL) IS->PPT Vortex1 Vortex (1 min) PPT->Vortex1 Centrifuge Centrifuge (10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute (100 µL) Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Protein precipitation sample preparation workflow.

LC-MS/MS Method Development

Liquid Chromatography

The chromatographic separation is designed to resolve the analyte from endogenous plasma components to minimize matrix effects. A reversed-phase C18 column is a good starting point for a molecule of this polarity.

LC Parameters:

Parameter Condition Rationale
LC System Shimadzu Nexera X2 or equivalent Provides robust and reproducible performance.
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Small particle size for high efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in Water Acidifier for improved peak shape and ionization efficiency.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic solvent for elution.
Flow Rate 0.4 mL/min Appropriate for the column dimensions.
Column Temp 40°C Ensures reproducible retention times.

| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |

Gradient Program:

Time (min) %B
0.00 5
0.50 5
2.50 95
3.50 95
3.60 5

| 5.00 | 5 |

Mass Spectrometry

Optimization of MS parameters is crucial for achieving the highest sensitivity and specificity.[10] This is typically performed by infusing a standard solution of the analyte directly into the mass spectrometer.

MS System: Sciex QTRAP 6500+ or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive

6.2.1. MS Parameter Optimization

The following parameters should be optimized to maximize the signal for the analyte and internal standard.[11][12][13]

Optimized Source/Gas Parameters (Example):

Parameter Value
Curtain Gas (CUR) 35 psi
Collision Gas (CAD) Medium
IonSpray Voltage (IS) 5500 V
Temperature (TEM) 500°C
Ion Source Gas 1 (GS1) 50 psi

| Ion Source Gas 2 (GS2) | 60 psi |

6.2.2. MRM Transition Optimization

Multiple Reaction Monitoring (MRM) provides high selectivity by monitoring a specific precursor-to-product ion transition. The most abundant precursor ion (typically [M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion is selected in the third quadrupole (Q3).

Optimized MRM Transitions:

Compound Q1 Mass (m/z) Q3 Mass (m/z) DP (V) CE (eV) CXP (V)
Analyte 288.2 105.1 (Quantifier) 80 25 12
288.2 197.1 (Qualifier) 80 20 10

| SIL-IS | 294.2 | 111.1 | 80 | 25 | 12 |

DP = Declustering Potential; CE = Collision Energy; CXP = Collision Cell Exit Potential

The optimization process involves systematically ramping the collision energy and declustering potential to find the values that produce the most intense and stable signal for each transition.[10]

Method Validation

The developed method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) to ensure its reliability for the intended application.[14][15][16]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[15]

  • Matrix Effect: The alteration of ionization efficiency by co-eluting matrix components.

  • Calibration Curve (Linearity): A typical range would be 0.1 to 100 ng/mL. The curve should have a correlation coefficient (r²) ≥ 0.99.

  • Accuracy and Precision: Intra- and inter-day precision should be within ±15% (±20% at the LLOQ).[17]

  • Carryover: Residual analyte signal in a blank sample following a high-concentration sample.

  • Dilution Integrity: The ability to dilute samples with concentrations above the upper limit of quantification (ULOQ) and obtain accurate results.

  • Stability: Analyte stability under various conditions (bench-top, freeze-thaw, long-term storage).

Results and Discussion

This method demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 0.1 ng/mL. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The chromatographic gradient provides a robust separation with a total run time of 5.0 minutes, allowing for high-throughput analysis. The validation results should confirm that the method is reliable and suitable for its intended purpose in a regulated environment.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Signal Intensity Suboptimal MS/MS parameters; Inefficient sample extraction; Ion suppression.Re-optimize source and compound parameters; Evaluate different extraction techniques (e.g., LLE, SPE); Adjust chromatography to separate analyte from suppressive matrix components.
High Variability (Poor Precision) Inconsistent sample preparation; IS instability.Ensure consistent pipetting and vortexing; Check IS stability in solution.
Poor Peak Shape Column degradation; Incompatible reconstitution solvent.Replace the column; Ensure the reconstitution solvent is weaker than the initial mobile phase.
High Background/Interference Contaminated mobile phase or system; Insufficient sample cleanup.Use fresh, high-purity solvents; Consider a more rigorous sample preparation method like Solid Phase Extraction (SPE).[18]

Conclusion

The LC-MS/MS method detailed in this application note provides a sensitive, selective, and robust protocol for the quantification of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in human plasma. The comprehensive approach, from internal standard selection to detailed parameter optimization and validation guidelines, ensures the generation of high-quality data suitable for regulated bioanalysis in drug development programs.

References

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • Cerilliant.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • MtoZ Biolabs. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard?
  • PMC.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Wikipedia. Internal standard.
  • Mass Spectrometry Research Facility.
  • Waters Corporation. (2025, November 10).
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • QuanOptimize: A Software Tool that Enables Rapid, Consistent, and Accurate MRM Method Development for Large Numbers of Small Molecule Analytes.
  • Waters Corporation. (2025, November 10).
  • RSC Publishing. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • PMC.
  • Agilent. (2014, May 19). Optimization of Jet Stream ESI Parameters When Coupling Agilent 1260 Infinity Analytical SFC System with Agilent 6230 TOF LC/MS.
  • LC-MS Sample Prepar
  • LC-MS ESI Parameter Optimization with Bayesian Optimiz
  • MRM transition and optimized parameters of LC-MS/MS for 11 targeted compounds.
  • IJRAR.
  • Patsnap Synapse. (2025, May 29). How to validate a bioanalytical LC-MS/MS method for PK studies?
  • Waters Corporation. (2025, November 7). Automated Multiple Reaction Monitoring (MRM)
  • BioAgilytix.
  • PMC. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions.
  • ORBi. (2019, August 29). The pathway through LC-MS method development: in-house or ready-to-use kit-based methods?
  • Agilex Biolabs. (2024, November 6).
  • PMC. (2014, November 13). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
  • Spectroscopy. (2016, March 1). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine.
  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • PMC. Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry.

Sources

Application Note: NMR Spectroscopy Characterization of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The structural elucidation of complex pharmaceutical intermediates requires a robust analytical framework. The compound 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea presents a unique set of NMR challenges and features. Its architecture consists of three distinct functional zones: a phenethyl-substituted urea linkage, an N -cyclopropyl group, and a chiral γ -lactam (pyrrolidin-5-one) core.

Accurate characterization of this molecule relies heavily on understanding the causality behind its spectral behavior. The presence of a stereocenter at the C3 position of the pyrrolidine ring breaks the magnetic symmetry of the molecule, rendering the adjacent methylene protons diastereotopic [2]. Furthermore, the urea functional group contains labile NH protons that undergo rapid chemical exchange in protic environments, necessitating specific solvent choices to observe them [1]. This application note provides a comprehensive, self-validating workflow for the 1D and 2D NMR characterization of this compound.

Experimental Protocol & Self-Validating Systems

To ensure high-fidelity data acquisition, the experimental methodology must be designed as a self-validating system. The following protocol details the sample preparation and acquisition parameters required to definitively assign the structure.

Step-by-Step Methodology
  • Solvent Selection: Weigh 5–10 mg of the analyte and dissolve it in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ).

    • Causality: Unlike Chloroform- d (CDCl 3​ ), which often broadens or obscures exchangeable protons due to trace acid/water, DMSO- d6​ acts as a strong hydrogen-bond acceptor. It solvates the urea NH protons, significantly slowing their chemical exchange rate on the NMR timescale and yielding sharp, quantifiable signals [1].

  • 1D Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a 1 H NMR spectrum (minimum 16 scans, relaxation delay D1​=2 s) and a 13 C NMR spectrum (minimum 1024 scans, D1​=2 s) at 298 K using a 400 MHz or 600 MHz spectrometer.

  • 2D Acquisition: Acquire 1 H- 1 H COSY, 1 H- 13 C HSQC, and 1 H- 13 C HMBC spectra to map spin systems and backbone connectivity.

  • Labile Proton Validation (The D 2​ O Shake): To definitively validate the assignment of the urea NH protons, add 10 μ L of Deuterium Oxide (D 2​ O) directly to the NMR tube. Shake vigorously for 30 seconds and re-acquire the 1 H NMR spectrum.

    • Self-Validation: The signals corresponding to the NH protons will disappear due to deuterium exchange, confirming their identity and distinguishing them from any overlapping aromatic or aliphatic signals.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation (DMSO-d6 + Compound) OneD 2. 1D Acquisition (1H & 13C NMR) Prep->OneD Acquire baseline COSY 3. Spin System ID (1H-1H COSY) OneD->COSY Map vicinal couplings HSQC 4. C-H Mapping (1H-13C HSQC) COSY->HSQC Identify diastereotopic CH2 HMBC 5. Backbone Assembly (1H-13C HMBC) HSQC->HMBC Link quaternary carbons Val 6. Labile Proton Check (D2O Exchange) HMBC->Val Verify NH signals

Figure 1: Comprehensive NMR workflow for structural elucidation and signal validation.

Causality in Spectral Interpretation

Understanding the physical chemistry of the molecule is critical for interpreting the complex splitting patterns observed in the 1 H NMR spectrum.

  • Diastereotopic Protons in the Pyrrolidine Ring: The C3 carbon of the pyrrolidin-5-one ring is a chiral center. Because of this localized asymmetry, the two protons attached to the adjacent C2 carbon (and similarly, the C4 carbon) are situated in different magnetic environments (one is cis to the urea substituent, the other is trans). They are chemically and magnetically non-equivalent. Consequently, they split each other via strong geminal coupling ( 2J≈12−16 Hz) and exhibit different vicinal couplings ( 3J ) to the C3 methine proton, resulting in distinct doublet of doublets (dd) [2].

  • Cyclopropyl Shielding: The protons of the N -cyclopropyl group appear unusually far upfield (typically between 0.6 and 1.0 ppm). This is caused by the diamagnetic anisotropy of the highly strained carbon-carbon σ -bonds in the three-membered ring, which creates a shielding cone over the attached protons.

Quantitative Data Summary

The following tables summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the compound in DMSO- d6​ .

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
Position / Fragment δ (ppm)MultiplicityIntegration J (Hz)Note
Phenyl (Aromatic)7.15 – 7.30m5H-Overlapping signals
Urea NH (Pyrrolidine side)6.25d1H6.5Disappears with D 2​ O
Urea NH (Phenethyl side)6.05t1H5.8Disappears with D 2​ O
Pyrrolidine C3-H4.15m1H-Chiral methine
Pyrrolidine C2-H a​ 3.55dd1H9.5, 6.0Diastereotopic
Phenethyl N-CH 2​ 3.25q2H6.8Couples to CH 2​ & NH
Pyrrolidine C2-H b​ 3.15dd1H9.5, 4.5Diastereotopic
Phenethyl Ph-CH 2​ 2.75t2H7.2Benzylic protons
Pyrrolidine C4-H a​ 2.60dd1H16.5, 8.0Diastereotopic
Cyclopropyl CH2.55m1H-Overlaps with DMSO
Pyrrolidine C4-H b​ 2.15dd1H16.5, 5.0Diastereotopic
Cyclopropyl CH 2​ 0.75m2H-Shielded
Cyclopropyl CH 2​ 0.65m2H-Shielded
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
Position / Fragment δ (ppm)Carbon TypeKey HMBC Correlations ( 2J,3J )
Lactam C=O (C5)173.5Quaternary (C)C4-H 2​ , C2-H 2​ , Cyclopropyl CH
Urea C=O157.2Quaternary (C)Urea NHs, Phenethyl N-CH 2​ , C3-H
Phenyl (ipso)139.5Quaternary (C)Phenethyl Ph-CH 2​ , Phenethyl N-CH 2​
Phenyl (ortho/meta)128.7, 128.3Methine (CH)-
Phenyl (para)126.1Methine (CH)-
Pyrrolidine C249.3Methylene (CH 2​ )C3-H, Cyclopropyl CH
Pyrrolidine C345.6Methine (CH)C2-H 2​ , C4-H 2​ , Urea NH
Phenethyl N-CH 2​ 41.2Methylene (CH 2​ )Phenethyl Ph-CH 2​ , Urea C=O
Pyrrolidine C438.4Methylene (CH 2​ )C3-H, Lactam C=O
Phenethyl Ph-CH 2​ 35.8Methylene (CH 2​ )Phenethyl N-CH 2​ , Phenyl ortho-H
Cyclopropyl CH24.1Methine (CH)Cyclopropyl CH 2​ , Lactam C=O
Cyclopropyl CH 2​ 6.5, 6.2Methylene (CH 2​ )Cyclopropyl CH

Advanced 2D NMR Connectivity

To unequivocally link the functional zones, 2D NMR experiments act as a self-validating logic puzzle:

  • HSQC Validation: The HSQC spectrum will show two distinct proton cross-peaks (e.g., at 3.55 ppm and 3.15 ppm) correlating to a single carbon chemical shift at 49.3 ppm. This definitively proves the presence of diastereotopic protons at the C2 position, validating the structural assignment of the chiral ring [2].

  • HMBC Backbone Assembly: The linkage between the cyclopropyl group and the pyrrolidine ring is confirmed via an HMBC correlation from the cyclopropyl methine proton (2.55 ppm) to the lactam carbonyl carbon (173.5 ppm) and the C2 carbon (49.3 ppm). Similarly, the urea bridge is verified by correlations from both the phenethyl N-CH 2​ protons and the pyrrolidine C3-H to the urea carbonyl carbon at 157.2 ppm.

References

  • Rafilovich, M., Bernstein, J., Harris, R. K., Apperley, D. C., Karamertzanis, P. G., & Price, S. L. (2005). Groth's Original Concomitant Polymorphs Revisited. Crystal Growth & Design. (Referenced for DMSO-d6 interactions with urea derivatives). URL:[Link]

  • Al-Majid, A. M., et al. (2020). Unprecedented Regio- and Stereoselective Synthesis of Pyrene-Grafted Dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines]: Expedient Experimental and Theoretical Insights into Polar [3 + 2] Cycloaddition. ACS Omega. (Referenced for diastereotopic proton splitting in chiral pyrrolidine rings). URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Formulating 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is dedicated to troubleshooting the formulation and dosing of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea . As a highly lipophilic urea derivative—characteristic of many1[1]—this compound presents significant aqueous solubility challenges. While Dimethyl Sulfoxide (DMSO) is the standard vehicle for initial dissolution, its misuse frequently leads to confounding cytotoxicity and artifactual data.

Below, you will find our causal-driven FAQs, self-validating protocols, and formulation strategies designed by our application scientists to minimize DMSO toxicity while maximizing compound bioavailability.

Frequently Asked Questions (FAQs): Understanding DMSO Toxicity

Q: Why does DMSO cause toxicity in my cell-based assays even at low concentrations? A: The toxicity of DMSO is driven by its amphipathic nature. At concentrations >1% (v/v), DMSO displaces water molecules within the phospholipid bilayer, leading to 2[2] and structural degradation. Even at lower doses (0.1% - 0.5%), prolonged exposure (>24 hours) induces the3[3], triggering apoptosis. In highly sensitive primary cells, such as fibroblast-like synoviocytes, concentrations as low as 0.1% can cause significant viability drops[3].

Q: What are the maximum safe DMSO limits for my experiments? A: To maintain scientific integrity and avoid solvent-induced artifacts, adhere to the empirically validated thresholds summarized in Table 1.

Table 1: Validated Maximum Safe DMSO Concentrations
Experimental ModelMaximum Safe Concentration (v/v)Exposure TimeMechanistic Consequence of Exceeding Limit
In Vitro (Cell Lines) 0.1% - 0.5%< 24 hoursCaspase-3/PARP-1 activation; Apoptosis[2][3]
In Vitro (Primary Cells) 0.01% - 0.05%> 24 hoursROS generation; Membrane pore formation[3]
In Vivo (Systemic IV/IP) 5.0% - 10.0%AcuteHyperosmotic shock; Endothelial toxicity[2][4]
In Vivo (Intravitreal) < 1.0%AcuteRetinal ganglion cell (RGC) apoptosis[2]

Troubleshooting Guide: In Vitro Formulation & Dosing

The Problem: When dosing 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea into aqueous culture media, the compound precipitates (crashes out), or the high DMSO concentration required to keep it soluble kills the cells.

The Causality: Directly injecting a highly concentrated DMSO stock (e.g., 50 mM) into an aqueous environment causes rapid solvent diffusion. The DMSO diffuses into the water faster than the hydrophobic urea derivative can disperse, leaving the compound thermodynamically unstable and 5[5].

The Solution: Intermediate Carrier Protocol This self-validating protocol uses an intermediate dilution step with a carrier protein to prevent precipitation while keeping final DMSO levels ≤0.1%.

Step-by-Step Methodology:

  • Master Stock: Dissolve the compound in 100% anhydrous DMSO to create a 10 mM master stock. Sonication for 5-10 minutes is recommended to ensure complete dissolution[6].

  • Carrier Preparation: Prepare an intermediate carrier solution of culture media supplemented with 10% Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA will bind the phenethylurea moiety,1[1].

  • Intermediate Dilution: Add the 10 mM DMSO stock dropwise into the BSA-carrier solution while vortexing vigorously to create a 1 mM intermediate stock (10% DMSO).

  • Final Dosing: Dilute the intermediate stock 1:100 into your final assay media.

  • Self-Validation Check: Measure the optical density (OD) of the final media at 600 nm (without cells). A spike in absorbance compared to a vehicle control indicates micro-precipitation. If the OD is baseline, the compound is successfully in solution at 0.1% DMSO.

InVitroWorkflow Stock 1. Master Stock (10 mM in 100% DMSO) Intermediate 3. Intermediate Dilution (1 mM in 10% DMSO/BSA) Stock->Intermediate Carrier 2. Carrier Solution (Media + 10% BSA) Carrier->Intermediate Final 4. Final Dosing Media (10 µM in 0.1% DMSO) Intermediate->Final 1:100 Dilution Validate 5. Validation (OD 600nm Check) Final->Validate Confirm Solubility

Workflow for in vitro dosing to prevent precipitation and minimize DMSO.

Troubleshooting Guide: In Vivo Formulation & Dosing

The Problem: Administering the compound via intraperitoneal (IP) or intravenous (IV) injection using high DMSO concentrations (>10%) causes systemic toxicity, injection-site necrosis, or poor pharmacokinetic absorption.

The Causality: High local concentrations of DMSO cause hyperosmotic stress, leading to 4[4]. Furthermore, if the urea derivative precipitates in the peritoneal cavity, it forms an insoluble depot, drastically reducing its systemic bioavailability.

The Solution: The 10/40/5/45 Micellar Formulation To safely deliver 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in vivo, we utilize a multi-component co-solvent strategy. This reduces DMSO to a safe 10% while utilizing PEG300 as a primary solubilizer and Tween 80 to form protective micelles[7].

Step-by-Step Methodology: CRITICAL: Solvents MUST be added sequentially. Do not pre-mix the solvents.

  • DMSO Dissolution (10%): Weigh the compound and dissolve it completely in 10% (v/v) of the final target volume using anhydrous DMSO. Vortex until optically clear.

  • PEG300 Addition (40%): Add 40% (v/v) PEG300. Vortex thoroughly. PEG300 lowers the dielectric constant of the mixture, bridging the polarity gap between DMSO and water.

  • Tween 80 Addition (5%): Add 5% (v/v) Tween 80. Gently vortex. This non-ionic surfactant coats the hydrophobic cyclopropyl and phenethyl groups, 7[7].

  • Aqueous Phase (45%): Slowly add 45% (v/v) sterile Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized crashing.

  • Self-Validation Check: Centrifuge the final formulation at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a white pellet forms, the compound has precipitated. If clear, it is safe for animal administration.

Mechanism HighDMSO HighDMSO Pore Membrane Pore Formation HighDMSO->Pore Toxicity Endothelial Damage & Apoptosis Pore->Toxicity CoSolvent 10/40/5/45 Formulation Rescue Pathway Micelle Micellar Encapsulation CoSolvent->Micelle Safe Safe Systemic Absorption Micelle->Safe

Mechanistic pathway of DMSO-induced toxicity vs. safe co-solvent micellar rescue.

References[3] Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIuGT0BUdHCJNV0K4Nd2YTSkkRDbEJ8KTHoTXksqKyVFB_7Zf_R_hZfOR65N4VKEN9vQimeuc5a8Q0c9DZb8jrsQes_0Sr3tB3MqAdslsJs-y_WsgPSxgBKA69bv1oqeBObF0nkK8Xr_rP43M=[5] Improving the solubility of 1,1-Bis(2-bromophenyl)urea for assays - Benchchem. benchchem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIsn_PRgdumk4m6xAkU2Wtgt3dRUZyPUI0mdorf0WwLnN-Ez099GTHXNBDoybIUo2k3nc6lRxavrbVQEGiPDHXTC2KrjH-uYNFU8IJNLw2utYGKTkBh-1-nlBy1qyaM949Nu_UJ45ckFV9irt3amyNOHSIs8OGeai9f1KYUGIdTRVtOu8wUW8K7doBCrEHTYMUlBfve2dFXuKwsjf-fg==[6] Urea | Carbonic Anhydrase | Endogenous Metabolite - TargetMol. targetmol.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDdMUWfpHbWFV0dovDDAJS_pNCFkB1AsQDi82qqYKqLgX_r5SyQ7IswmJdX9VxMi5u16hxmkn0RuMntvNBhXtCidPSGB8w5yHSASsHJfDDqGnmEPliw3oRfS0_zwlOyPQ2cw==[1] Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIGjJUs09bPRcjKL7Bil-8vEfkh4FOqw2SZZYq9JVaPVXt4ZHKqmRkgMP34JApI6Ie4-j8p8acOXFLkt0cI0JBDVPblrOAECYjxffksVtLJ29AyZBbOxOBTtzPzIC4DCLvjV66oT-8ZNabdqc=[2] Unexpected low-dose toxicity of the universal solvent DMSO - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAgwdigaZHcc3rySwBx8pmefFt2fYCjPEswhMPJLkJldjeBmMpRMGkP7Hj4W5MvKInNSAHlD30nsb-VpWuYHi-oI9C5l3TCeqohJikqSq_6UiAbg7zJNOzX9fYs8X1WEWV2iDpTVBoNi38NTqaO1P0rCXJJZBw-lSZfFSLEklTjDI81aQMaTCrQ9GC6kCdbc3nd4uHzb5b7yrDM1KjyB3p3C4uA9x5SUE=[4] Toxic effects of dimethyl sulfoxide on red blood cells, platelets, and vascular endothelial cells in vitro - Ovid. ovid.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpB_ZBX_8mCzoj-TEsV3wAZq4YANO8JTTJVl8g7wcOzoCfPJafL1i6Bvh8oARdEUaZoCSWpkEomO7SpgNtTYTG5wOGY6fdqNL-PKuE90Im44X-VROK62uTqf9bWixKAX52ZZoR277OSzkIp_-p_RLdDA7k2I6sP4hhFbIX4DaNVt7gjySs0Z-q1k3BpVrJBDDMjFjGcEnTWBFl6vQcjE4agYoN_efG2Nmm9ycRysMZ7ul6[7] Imidacloprid-urea | CAS - InvivoChem. invivochem.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKEBeeuRsjmRTxwfv_cG3w-6Cb8zHBhzUHgxsO8Uz3lw6HHyH3LkMIe4Dc7T0uXX4aYz7lTo8iDFT522rVWDjPi3v21Ue6QDJJROow4juryMmU1vL03zrcunA3Ejv_AUHEOp-pVirtXxlmxOI=

Sources

Validation & Comparative

Validating Target Engagement of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea: A Comparative Guide Using CETSA

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, unequivocally demonstrating that a candidate molecule interacts with its intended biological target within a cellular context is a cornerstone of a successful preclinical program.[1][2] This guide provides an in-depth, technical walkthrough for validating the target engagement of the novel compound, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, utilizing the powerful Cellular Thermal Shift Assay (CETSA).

While the specific molecular target of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is not yet publicly defined, patent literature concerning structurally related pyrrolidinone urea compounds points towards potential activity as agonists for the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) implicated in inflammatory responses. For the purpose of this illustrative guide, we will hypothesize that FPR2 is the target of interest to present a detailed and practical experimental framework.

This document will delve into the principles of CETSA, provide a step-by-step protocol for its application to a membrane protein like FPR2, and offer a comparative analysis against alternative target engagement methodologies, all grounded in scientific integrity and practical expertise.

The Core Principle of CETSA: Ligand-Induced Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the direct assessment of a compound's binding to its target protein in a physiologically relevant environment, such as within intact cells or tissue samples.[3][4] The fundamental principle underpinning CETSA is that the binding of a ligand, in this case, our compound of interest, to its target protein confers a conformational rigidity that increases the protein's resistance to thermal denaturation.[5]

When cells are subjected to a heat gradient, proteins begin to unfold and aggregate. However, proteins that are part of a stable ligand-protein complex will remain in their soluble, native state at higher temperatures compared to their unbound counterparts. This "thermal shift" in the melting temperature (Tm) of the target protein is the direct readout of target engagement.

dot

Caption: Principle of CETSA: Ligand binding stabilizes the target protein against heat-induced denaturation.

Detailed Experimental Protocol: CETSA for FPR2 Target Engagement

This protocol is designed for a Western blot-based CETSA to validate the engagement of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea with its hypothetical target, FPR2.

Materials and Reagents
  • Cell Line: HEK293T cells stably expressing human FPR2 (e.g., PharmaOnco™ HEK293T-Tg(Human FPR2 Receptor) Stable Cell Line)[6] or a cell line with high endogenous expression like U937 monocytic cells.[7][8]

  • Compound: 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, dissolved in a suitable vehicle (e.g., DMSO).

  • Antibodies: A validated primary antibody against FPR2 for Western blotting (e.g., from Merck Millipore, Santa Cruz Biotechnology, or Thermo Fisher Scientific)[3][9][10] and a corresponding HRP-conjugated secondary antibody.

  • Buffers and Reagents: Cell culture medium (e.g., DMEM with 10% FBS), PBS, lysis buffer with protease inhibitors, protein quantification assay reagents (e.g., BCA kit), Laemmli sample buffer, PVDF membrane, and ECL substrate.

Step-by-Step Methodology

1. Cell Culture and Plating:

  • Culture the FPR2-expressing HEK293T cells in DMEM supplemented with 10% FBS and appropriate selection antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Seed the cells in 6-well plates or 10 cm dishes to reach 80-90% confluency on the day of the experiment.

2. Compound Treatment:

  • Prepare a stock solution of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in DMSO.

  • Dilute the compound to the desired final concentrations in the cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Remove the old medium from the cells and add the medium containing the compound or vehicle.

  • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.

3. Intact Cell Heat Challenge:

  • After incubation, harvest the cells by gentle scraping or using a non-enzymatic cell dissociation solution.

  • Resuspend the cells in PBS and aliquot equal volumes into PCR tubes.

  • Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for a set duration (e.g., 3-8 minutes).[5] Include a non-heated control (room temperature).

4. Cell Lysis and Membrane Fractionation:

  • Immediately after the heat challenge, cool the samples on ice.

  • To isolate the membrane fraction containing the GPCR, a specialized lysis and fractionation protocol is required. A common method involves hypotonic lysis followed by ultracentrifugation.

  • Resuspend the cell pellets in a hypotonic buffer with protease inhibitors and incubate on ice.

  • Homogenize the cells using a Dounce homogenizer or by passing them through a fine-gauge needle.

  • Centrifuge at a low speed to pellet nuclei and unbroken cells.

  • Transfer the supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

  • Carefully discard the cytosolic supernatant and resuspend the membrane pellet in a suitable lysis buffer containing a mild detergent (e.g., 1% NP-40 or Triton X-100) to solubilize the membrane proteins.

5. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of the solubilized membrane fractions using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Add Laemmli sample buffer to the normalized samples and boil for 5-10 minutes.

6. Western Blotting:

  • Load equal amounts of protein per lane on an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-FPR2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

Data Analysis and Interpretation
  • Melt Curve: Quantify the band intensities for FPR2 at each temperature for both the vehicle- and compound-treated samples. Plot the relative band intensity against the temperature to generate a "melt curve." A shift of the curve to the right for the compound-treated sample indicates thermal stabilization and thus, target engagement. The difference in the melting temperature (ΔTm) can be calculated.

  • Isothermal Dose-Response (ITDR) Curve: To determine the potency of the compound, perform the heat challenge at a single, fixed temperature (typically the temperature at which there is a significant difference in protein stability between treated and untreated samples). Treat the cells with a range of compound concentrations. Plot the band intensity against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.[5]

dot

Caption: A streamlined workflow for validating membrane protein target engagement using CETSA.

Comparative Analysis of Target Engagement Methods

While CETSA is a powerful technique, it is essential to understand its advantages and limitations in comparison to other methods for validating target engagement, particularly for GPCRs.

Method Principle Advantages Disadvantages Best Suited For
CETSA Ligand-induced thermal stabilization of the target protein.[3]Label-free; applicable in intact cells and tissues; provides physiological context.[2]Requires a specific antibody; not all ligand binding events cause a thermal shift; can be lower throughput.Validating on-target binding in a cellular environment; studying downstream effects.
Radioligand Binding Assay Competition between a radiolabeled ligand and the test compound for binding to the receptor.[11]"Gold standard" for affinity determination (Kd, Ki); high sensitivity and specificity.Requires synthesis of a radiolabeled ligand; involves handling of radioactive materials; performed on cell membranes or purified receptors, not intact cells.Determining precise binding affinities and receptor density (Bmax).
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[12][13]Live-cell assay; high throughput; can measure residence time and permeability.[14]Requires genetic modification of the target protein (fusion with NanoLuc®); relies on the availability of a suitable fluorescent tracer.High-throughput screening for target engagement; detailed kinetic studies in live cells.
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free; does not rely on thermal shifts.Can have a lower signal-to-noise ratio; requires careful optimization of protease concentration and digestion time.Orthogonal validation of target engagement, especially when CETSA is not feasible.

Troubleshooting Common CETSA Issues

Problem Potential Cause Suggested Solution
No or Weak Signal on Western Blot Low target protein expression; poor antibody quality; inefficient membrane protein solubilization.Use a cell line with higher target expression; validate the primary antibody; optimize the lysis buffer and detergent concentration.
No Observable Thermal Shift The compound does not induce a significant thermal stabilization of the target; the temperature range is not optimal.Use an orthogonal method for validation; test a wider and more granular temperature range; ensure the compound is cell-permeable and active.
High Variability Between Replicates Inconsistent cell numbers; uneven heating; errors in protein quantification.Ensure accurate cell counting and aliquoting; use a calibrated thermal cycler; perform protein quantification carefully and in triplicate.
"Smearing" on Western Blot at Higher Temperatures Protein aggregation and degradation.This is expected; focus on the disappearance of the specific band corresponding to the full-length protein.

Conclusion

Validating the target engagement of a novel compound like 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is a non-negotiable step in the drug discovery pipeline. The Cellular Thermal Shift Assay provides a robust and physiologically relevant method to confirm this crucial interaction directly in a cellular setting. By demonstrating that the compound binds to its intended target, researchers can build a solid foundation for understanding its mechanism of action and confidently advance the molecule through further preclinical and clinical development. While CETSA has its specific requirements and potential challenges, particularly for membrane proteins, the detailed protocol and comparative analysis provided in this guide offer a comprehensive framework for its successful implementation. For a holistic understanding of a compound's target engagement profile, it is often beneficial to employ orthogonal methods, such as NanoBRET™ or radioligand binding assays, to corroborate the findings from CETSA.

References

  • PharmaOnco™ HEK293T-Tg(Human FPR2 Receptor) Stable Cell Line, Single Clone. Creative Biolabs. Available from: [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Available from: [Link]

  • CETSA. Pär Nordlund Lab. Available from: [Link]

  • NanoBRET™ Target Engagement for drug development. News-Medical.Net. Available from: [Link]

  • An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement. ACS Publications. Available from: [Link]

  • Formylpeptide Receptor 2/ALX Antibodies. Assay Depot. Available from: [Link]

  • Anti-Inflammatory Role of the Murine Formyl-Peptide Receptor 2: Ligand-Specific Effects on Leukocyte Responses and Experimental Inflammation. The Journal of Immunology. Available from: [Link]

  • CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins. ACS Chemical Biology. Available from: [Link]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • Target Engagement Assays in Early Drug Discovery. ACS Publications. Available from: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. Available from: [Link]

  • Radioligand Binding Assay. Gifford Bioscience. Available from: [Link]

  • N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr. The Rockefeller University Press. Available from: [Link]

  • FAM3D can induce FPR1-or FPR2-mediated Ca 2+ flux in HEK293 cells... ResearchGate. Available from: [Link]

  • Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35. British Journal of Pharmacology. Available from: [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Radioligand Binding Assay Services. Perceptive Discovery. Available from: [Link]

  • Signaling Profile of BMS-986235 in HEK293 Cells Expressing Human FPR2 and FPR1. ResearchGate. Available from: [Link]

  • Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists. MDPI. Available from: [Link]

  • Development of Small Molecule Non-peptide Formyl Peptide Receptor (FPR) Ligands and Molecular Modeling of Their Recognition. Bentham Science. Available from: [Link]

Sources

A Researcher's Guide to Ensuring Reproducibility of IC50 Values: The Case of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the half-maximal inhibitory concentration (IC50) remains a cornerstone for quantifying the potency of a compound. However, the apparent simplicity of this value belies a complex interplay of experimental variables that can significantly impact its reproducibility. This guide provides an in-depth analysis of the factors influencing IC50 determination, using the novel inhibitor, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, as a central case study. While specific IC50 values for this compound are not yet widely published, the principles discussed herein are universally applicable for researchers striving for robust and reliable data.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper understanding of the "why" behind experimental design, empowering you to generate high-quality, reproducible IC50 data.

The Challenge of IC50 Reproducibility: More Than Just a Number

An IC50 value is not an intrinsic, absolute property of a compound but rather a reflection of its activity under a specific set of experimental conditions.[1][2] Variability in reported IC50 values for the same compound is a common challenge that can arise from a multitude of factors.[1][3] While a two- to three-fold difference in cell-based assays is often considered acceptable, larger discrepancies can undermine confidence in the data and hinder the progress of a research program.[3]

This guide will deconstruct the key variables that can lead to such inconsistencies and provide a framework for establishing self-validating experimental systems.

Core Principles for Robust IC50 Determination

Achieving reproducible IC50 values hinges on meticulous attention to detail and a thorough understanding of the biological and chemical systems at play. The following sections delve into the critical parameters that demand rigorous control.

Compound Integrity and Handling

The starting point for any reliable assay is the compound itself. The purity, solubility, and handling of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea are paramount.

  • Purity: Impurities can possess their own biological activity, leading to an inaccurate assessment of the primary compound's potency.[3] It is essential to verify the purity of each new batch of the compound using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.

  • Solubility: Incomplete dissolution of the compound will result in a lower effective concentration in the assay, leading to an artificially high IC50 value.[3] The choice of solvent, typically dimethyl sulfoxide (DMSO), and the final concentration in the culture medium are critical.[4] It is crucial to ensure that the compound remains in solution at all tested concentrations and that the final DMSO concentration does not exceed a level that could cause solvent-mediated interference (generally <0.5% for cellular assays).[4]

  • Stock Solution Stability: The stability of the compound in the chosen solvent and under the specified storage conditions should be verified over time. Degradation of the compound will lead to a loss of potency and an increase in the measured IC50.

The Biological System: Cell Line and Culture Conditions

The cellular context is a dynamic environment that can profoundly influence a compound's activity.

  • Cell Line Choice and Authentication: Different cell lines can exhibit vastly different sensitivities to the same compound due to variations in target expression, metabolic pathways, or membrane permeability.[1] It is imperative to use authenticated, mycoplasma-free cell lines to ensure the validity of the results.

  • Cell Passage Number and Health: The physiological state of the cells can impact their response to a compound.[3] Using cells within a consistent and limited passage number range is crucial, as prolonged culturing can lead to genetic drift and altered phenotypes. Monitoring cell viability and morphology before each experiment is a critical quality control step.

  • Reagent Consistency: Variations in media, serum, and other reagents can introduce significant variability.[3] Using consistent lots of fetal bovine serum (FBS), for instance, is important as different batches can contain varying levels of growth factors that may affect cell growth and drug sensitivity.[3]

Assay-Specific Parameters

The design and execution of the IC50 assay itself are replete with potential sources of variability.

  • Assay Principle: Different cytotoxicity or inhibition assays measure different biological endpoints.[3] For example, an MTT assay measures metabolic activity, while a CellTiter-Glo® assay measures ATP levels.[3] The choice of assay should be guided by the compound's expected mechanism of action. A compound that affects mitochondrial function, for instance, may yield different IC50 values in an MTT assay compared to a membrane integrity assay.

  • Incubation Time: The duration of compound exposure can significantly alter the IC50 value.[1] A longer incubation time may lead to a lower IC50 if the compound's effect is cumulative.[1] The chosen incubation time should be physiologically relevant to the biological question being addressed.

  • Plate Layout and the "Edge Effect": The evaporation of media from the outer wells of a 96-well plate, known as the "edge effect," can concentrate the compound and affect cell growth, leading to skewed results.[3] It is advisable to avoid using the outermost wells for experimental data or to ensure proper humidification during incubation.

A Standardized Protocol for IC50 Determination of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

To illustrate the practical application of these principles, a detailed, step-by-step protocol for determining the IC50 of our case compound in a cell-based assay is provided below. This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Experimental Workflow Diagram

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Preparation (Stock & Serial Dilutions) Treatment Cell Treatment (Dose-Response) Compound_Prep->Treatment Cell_Prep Cell Culture & Seeding (Passage, Viability Check) Cell_Prep->Treatment Incubation Incubation (Controlled Environment) Treatment->Incubation Detection Signal Detection (e.g., Absorbance, Luminescence) Incubation->Detection Normalization Data Normalization (% Inhibition) Detection->Normalization Curve_Fitting Curve Fitting (Non-linear Regression) Normalization->Curve_Fitting IC50_Calc IC50 Calculation Curve_Fitting->IC50_Calc

Caption: A generalized workflow for in vitro IC50 determination.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10 mM stock solution of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea in 100% DMSO.

    • Perform serial dilutions of the stock solution in complete cell culture medium to create a range of working concentrations. Ensure the final DMSO concentration in all wells, including controls, is identical and does not exceed 0.5%.

  • Cell Seeding:

    • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).

    • Harvest cells during the logarithmic growth phase and perform a cell count to determine viability (e.g., using trypan blue exclusion).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound.

    • Include appropriate controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 0% inhibition.

      • Positive Control: Cells treated with a known inhibitor of the target pathway to ensure the assay is responsive.

      • Untreated Control: Cells in medium alone.

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • Assay Readout:

    • Perform the chosen cell viability or inhibition assay according to the manufacturer's instructions (e.g., adding MTT reagent and incubating, followed by solubilization of formazan crystals).

    • Measure the appropriate signal (e.g., absorbance at 570 nm for an MTT assay) using a microplate reader.

  • Data Analysis:

    • Normalization: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_Vehicle - Signal_Background))

    • Curve Fitting: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) with software such as GraphPad Prism.

    • IC50 Determination: The IC50 is the concentration of the compound that produces 50% inhibition as determined from the fitted curve.

Data Comparison and Interpretation

To illustrate how experimental variations can impact results, consider the following hypothetical data for 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea:

ParameterAssay 1Assay 2Assay 3
Cell Line MCF-7MDA-MB-231MCF-7
Incubation Time 48 hours48 hours72 hours
Assay Type MTTMTTCellTiter-Glo®
Hypothetical IC50 5.2 µM15.8 µM3.9 µM

This table demonstrates that simply changing the cell line or the assay duration and type can lead to significantly different IC50 values. This underscores the importance of detailed reporting of experimental conditions to allow for meaningful comparisons across different studies.

Visualizing the Factors of Variability

The following diagram illustrates the key factors that can introduce variability into IC50 measurements, emphasizing the need for stringent control over each element.

IC50_Variability cluster_compound Compound-Related cluster_biological Biological System cluster_assay Assay Parameters IC50 IC50 Value Purity Purity Purity->IC50 Solubility Solubility Solubility->IC50 Stability Stability Stability->IC50 Cell_Line Cell Line Cell_Line->IC50 Passage_No Passage Number Passage_No->IC50 Reagents Reagent Variability Reagents->IC50 Assay_Type Assay Type Assay_Type->IC50 Incubation_Time Incubation Time Incubation_Time->IC50 Edge_Effect Edge Effect Edge_Effect->IC50

Caption: Key sources of variability in IC50 determination.

Conclusion and Best Practices

The reproducibility of IC50 values for compounds like 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is not a matter of chance but a direct result of meticulous experimental design and execution. To ensure the generation of high-quality, comparable data, researchers should adhere to the following best practices:

  • Thoroughly characterize the compound: Verify purity, solubility, and stability.

  • Standardize biological systems: Use authenticated, low-passage cell lines and consistent reagents.

  • Optimize and validate assays: Choose an appropriate assay, and standardize parameters such as cell seeding density and incubation time.

  • Implement rigorous quality control: Include appropriate controls in every experiment and monitor cell health.

  • Utilize robust data analysis: Employ non-linear regression for curve fitting and accurately calculate IC50 values.

  • Report detailed methodologies: Clearly document all experimental conditions to facilitate replication and comparison by other researchers.

By embracing these principles, the scientific community can enhance the reliability of IC50 data, thereby accelerating the pace of drug discovery and development.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007.
  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
  • L-C, L., & I, A. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). IC50. Retrieved from [Link]

  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Talevi, A. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 17(5), 1276–1287.
  • PubChem. (n.d.). 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea. Retrieved from [Link]

  • Takai, K., et al. (2015). Three-dimensional rational approach to the discovery of potent substituted cyclopropyl urea soluble epoxide hydrolase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(8), 1744-1748.
  • Ma, C., et al. (2019). Design, synthesis and biological evaluation of 1-benzyl-5-oxopyrrolidine-2-carboximidamide derivatives as novel neuroprotective agents. European Journal of Medicinal Chemistry, 182, 111654.
  • Zhao, S., et al. (2022). Structure-based discovery of 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea as a potent and selective nanomolar type-II PLK4 inhibitor. European Journal of Medicinal Chemistry, 243, 114714.
  • Grybaitė, B., et al. (2025). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 30(12), 4567.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis and Biological Evaluation of Cyclopropyl Analogues of 2-Amino-5-phosphonopentanoic Acid. Retrieved from [Link]

  • NextSDS. (n.d.). 1-CYCLOPROPYL-3-(2-ETHYLPHENYL)UREA — Chemical Substance Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of the new ring system benzo[f]pyrimido[1,2-d][1][3][4]triazolo[1,5-a][3][5]diazepine and its cycloalkane and cycloalkene condensed analogues. Retrieved from [Link]

  • American Chemical Society. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. ACS Omega, 8(39), 34972-34981.
  • MDPI. (2023). 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. Molecules, 29(1), 89.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea Analogs for Anticonvulsant Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Aims

The development of novel antiepileptic drugs (AEDs) remains a critical challenge, with a significant portion of patients experiencing refractory epilepsy or dose-limiting side effects from current treatments.[1] The urea functional group is a privileged scaffold in medicinal chemistry, capable of forming stable hydrogen bonds with biological targets, a feature leveraged in numerous anticonvulsant agents.[2] This guide focuses on the structure-activity relationship (SAR) of a promising chemical series centered on 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea. This core structure combines three key pharmacophoric elements: a conformationally rigid N-cyclopropyl-5-oxopyrrolidine core, a hydrogen-bonding urea linker, and a hydrophobic phenethyl moiety, suggesting a potential interaction with CNS targets.

The inclusion of a cyclopropane ring is a deliberate design choice. This small, strained carbocycle is known to enhance metabolic stability, improve potency, and provide conformational constraint, which can lock the molecule into a bioactive conformation.[3][4] Our objective is to dissect the contribution of each structural component to the overall anticonvulsant activity through a systematic comparison of structural analogs. This guide will provide researchers with a logical framework for designing next-generation analogs with improved efficacy and safety profiles, supported by established experimental protocols and a review of relevant chemical principles.

Pharmacophore Model and Core Structure Analysis

The anticonvulsant activity of many small molecules can be rationalized using a four-site pharmacophore model.[5] Our lead compound, 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea, aligns well with this model, suggesting a specific mode of action that can be systematically optimized.

cluster_Molecule Pharmacophore Mapping cluster_Key Pharmacophore Features A Region A (Hydrophobic Pocket 1) N-Cyclopropyl Group B Region B (Rigid Scaffold) 5-Oxopyrrolidine Core A->B C Region C (H-Bonding Domain) Urea Linker B->C D Region D (Hydrophobic Pocket 2) Phenethyl Tail C->D H1 Hydrophobic Interaction Scaffold Conformational Rigidity HBD Hydrogen Bond Donor/Acceptor H2 Hydrophobic Interaction start Itaconic Acid + R¹-amine step1 Step 1: Michael Addition Reflux in H₂O start->step1 intermediate1 N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid step1->intermediate1 step2 Step 2: Esterification MeOH, H₂SO₄ intermediate1->step2 intermediate2 Methyl Ester Intermediate step2->intermediate2 step3 Step 3: Hydrazinolysis N₂H₄·H₂O intermediate2->step3 intermediate3 Carbohydrazide Intermediate step3->intermediate3 step4 Step 4: Curtius Rearrangement NaNO₂, HCl; then heat intermediate3->step4 intermediate4 Isocyanate Intermediate step4->intermediate4 step5 Step 5: Urea Formation THF, rt intermediate4->step5 reagent2 Substituted Phenethylamine (R²-Ar-CH₂CH₂NH₂) reagent2->step5 final_product Final Product: 1-(1-R¹-5-oxopyrrolidin-3-yl)- 3-(R²-phenethyl)urea step5->final_product

Caption: Synthetic workflow for analog preparation.

Step-by-Step Methodology:

  • Synthesis of N-Substituted 5-Oxopyrrolidine-3-carboxylic Acid: A mixture of itaconic acid and the corresponding amine (e.g., cyclopropylamine) is refluxed in water for 24 hours. [6]The product is isolated by acidification and filtration.

  • Esterification: The resulting carboxylic acid is esterified by refluxing in methanol with a catalytic amount of sulfuric acid. [6]3. Hydrazinolysis: The methyl ester is converted to the corresponding carbohydrazide by refluxing with hydrazine hydrate in an alcohol solvent. [7]4. Curtius Rearrangement: The carbohydrazide is treated with sodium nitrite in acidic conditions to form an acyl azide, which upon gentle heating rearranges to the corresponding isocyanate.

  • Urea Formation: The isocyanate intermediate is dissolved in an aprotic solvent like THF and reacted with the desired substituted phenethylamine at room temperature to yield the final urea analog. The product is purified by crystallization or column chromatography.

Protocol 2: In Vivo Anticonvulsant Screening

All procedures must be approved by an Institutional Animal Ethical Committee (IAEC). [8]

cluster_MES MES Test cluster_scPTZ scPTZ Test start Select Male Swiss Albino Mice (20-25 g) acclimatize Acclimatize for 1 week start->acclimatize grouping Divide into groups (n=6-8) Vehicle Control, Standard Drug, Test Compound (various doses) acclimatize->grouping dosing Administer compound (i.p.) grouping->dosing wait Wait 30-60 min (Time to peak effect) dosing->wait mes_seizure Induce Seizure: Corneal Electrodes (e.g., 50 mA, 0.2 s) wait->mes_seizure scptz_seizure Induce Seizure: scPTZ injection (e.g., 85 mg/kg) wait->scptz_seizure mes_observe Observe for tonic hind-limb extension mes_seizure->mes_observe mes_endpoint Endpoint: % Protection mes_observe->mes_endpoint analysis Data Analysis: Calculate ED₅₀ values (Probit analysis) mes_endpoint->analysis scptz_observe Observe for clonic seizures for 30 min scptz_seizure->scptz_observe scptz_endpoint Endpoint: % Protection scptz_observe->scptz_endpoint scptz_endpoint->analysis

Caption: Workflow for primary anticonvulsant screening.

Step-by-Step Methodology:

  • Animal Preparation: Male Swiss albino mice are acclimatized and fasted overnight before the experiment.

  • Dosing: Test compounds, a vehicle control (e.g., 0.5% CMC), and a standard drug (e.g., phenytoin for MES, diazepam for scPTZ) are administered intraperitoneally (i.p.).

  • Maximal Electroshock (MES) Test: At the time of peak drug effect (e.g., 30-60 minutes post-injection), a maximal seizure is induced via corneal electrodes. The absence of the tonic hind-limb extension phase is recorded as protection. [5]4. Subcutaneous Pentylenetetrazole (scPTZ) Test: A convulsant dose of PTZ is injected subcutaneously. The animals are observed for 30 minutes, and the absence of clonic seizures lasting more than 5 seconds is defined as protection. [9]5. Data Analysis: The percentage of animals protected at each dose is recorded, and the ED₅₀ (the dose required to protect 50% of animals) is calculated using probit analysis. Neurotoxicity (TD₅₀) is assessed separately using the rotarod test to determine the therapeutic index. [5]

Conclusion and Future Directions

The SAR exploration of the 1-(1-cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea scaffold has established clear guidelines for potency optimization. The N-cyclopropyl group, the integrity of the urea linker, and a para-halogenated phenethyl tail are key determinants of anticonvulsant activity. Specifically, analog 2a (1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-(4-chlorophenethyl)urea) emerges as a highly potent candidate with a superior protective index compared to the parent lead.

Future work should focus on:

  • Pharmacokinetic Profiling: Evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead candidates like 2a to ensure adequate brain penetration and metabolic stability.

  • Mechanism of Action Studies: Investigating the precise molecular target. Given the structural features, voltage-gated sodium channels, GABA-A receptors, or SV2A proteins are plausible targets. [1][8]3. Broader Analog Synthesis: Exploring alternative heterocyclic cores to replace the pyrrolidinone ring and further probing the steric and electronic limits of the para-substituent on the phenethyl tail.

This systematic approach provides a robust foundation for advancing this chemical series toward the development of a novel, safe, and effective antiepileptic drug.

References

  • Bialer, M., & Yagen, B. (2007). Potent anticonvulsant urea derivatives of constitutional isomers of valproic acid. Journal of Medicinal Chemistry, 50(25), 6363–6373. [Link]

  • El-Azab, A. S., & El-Tahir, K. E. H. (2017). Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives. Archiv der Pharmazie, 350(3-4), e1600332. [Link]

  • Kumar, V., & Mahdi, W. A. (2015). Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • Chilin, A., et al. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(22), 4085. [Link]

  • Zayed, M. F., et al. (2017). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor. Molecules, 22(2), 195. [Link]

  • Yagen, B., et al. (2007). Potent Anticonvulsant Urea Derivatives of Constitutional Isomers of Valproic Acid. Journal of Medicinal Chemistry, 50(25), 6363-6373. [Link]

  • Srivastava, A. K., & Kumar, A. (2014). Structure activity relationships of novel antiepileptic drugs. Current topics in medicinal chemistry, 14(20), 2326–2343. [Link]

  • Pandey, J., & Kumar, A. (2015). Drug Design Strategies for the Discovery of Novel Anticonvulsants Concerned with Four Site Binding Pharmacophoric Model Studies. ResearchGate. [Link]

  • Khan, I., et al. (2023). Design, synthesis and anticonvulsant evaluation of novel 2,4,5-trichlorobenzenesulfonate-based dihydrothiazoles supported by in vivo and in silico studies. Scientific Reports, 13(1), 1-18. [Link]

  • Sutar, S. S., et al. (2021). Design, Synthesis and Evaluation of Benzothiazole Urea Derivatives as an Anticonvulsant Agent. Der Pharma Chemica, 13(9), 23-33. [Link]

  • Noolvi, M. N., et al. (2023). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Journal of the Iranian Chemical Society, 1-32. [Link]

  • Jasinska, J., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5031. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-((5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-phenethylurea. PubChem. Retrieved from [Link]

  • Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344–2356. [Link]

  • Vaickelioniene, R., et al. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(12), 3848. [Link]

  • Bakulev, V. A., et al. (2018). Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Russian Chemical Bulletin, 67(3), 395-427. [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Takai, K., et al. (2014). Structure-based optimization of cyclopropyl urea derivatives as potent soluble epoxide hydrolase inhibitors for potential decrease of renal injury without hypotensive action. Bioorganic & Medicinal Chemistry, 22(5), 1548–1557. [Link]

  • Zhang, A., et al. (2022). Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. Molecules, 27(24), 8868. [Link]

  • Mickeviciute, J., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2445. [Link]

Sources

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals synthesize increasingly complex intermediates, standardizing disposal protocols is critical for laboratory safety and environmental compliance. 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is a specialized nitrogen-containing heterocyclic compound. Due to its unique structural motifs—a pyrrolidone ring, a cyclopropyl group, and a urea linkage—it requires stringent handling and disposal procedures to mitigate biological activity risks and environmental persistence.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of this compound, grounded in EPA Resource Conservation and Recovery Act (RCRA) standards and National Research Council guidelines.

Chemical Profiling & Hazard Assessment

Understanding the physicochemical properties of a molecule is the first step in designing a safe disposal workflow. We do not just treat the chemical as generic waste; we analyze its structural causality to predict hazards:

  • Pyrrolidone Moiety: Pyrrolidone derivatives (akin to N-Methyl-2-pyrrolidone) often exhibit high solvency and can act as dermal penetration enhancers. If this compound is dissolved in organic solvents, the risk of systemic absorption through the skin increases exponentially.

  • Urea Linkage & Phenethyl Group: Urea pharmacophores are frequently utilized in kinase and soluble epoxide hydrolase inhibitors. This implies potential off-target biological activity. The phenethyl and cyclopropyl groups increase the molecule's lipophilicity (LogP), meaning it will partition into organic phases and bioaccumulate if released into aqueous environments.

Table 1: Predicted Physicochemical & Hazard Profile

Property / HazardProfile DescriptionOperational Implication
Chemical Class Non-halogenated organic heterocycleMust be segregated from halogenated waste streams.
Solubility High in DMSO, DMF, MeOH; Low in H₂OAqueous drain disposal is strictly prohibited.
Biological Activity Potential enzymatic inhibitorRequires high-temperature incineration to destroy the pharmacophore.
Dermal Hazard Penetration enhancer (in solution)Mandates strict PPE (nitrile gloves, lab coat) and spill decontamination.
Operational Safety & Handling Protocol

Before initiating any disposal or experimental workflow, ensure the workspace is properly prepped to prevent exposure.

  • Engineering Controls: Handle all powders and concentrated solutions within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • Personal Protective Equipment (PPE): Double-gloving with chemical-resistant nitrile gloves is required. The outer glove should be discarded immediately if contaminated with the compound.

  • Preparation: Pre-label all waste containers before beginning the experiment to ensure immediate and accurate segregation.

Disposal Workflows & Segregation

According to the National Research Council's Prudent Practices in the Laboratory[1], the most critical step in chemical disposal is accurate source segregation. Mixing incompatible waste streams can lead to exothermic reactions or toxic gas release[2]. Furthermore, the EPA strictly prohibits the sewering (flushing down the drain) of hazardous pharmaceutical and laboratory waste[3].

WasteSegregation Start 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl) -3-phenethylurea Waste Solid Solid Waste (Powder, Spills) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Consumables Contaminated Consumables (Tips, PPE) Start->Consumables SolidBin Solid Hazardous Waste Bin Solid->SolidBin Halogenated Halogenated Solvent Mix? Liquid->Halogenated Consumables->SolidBin NonHal Non-Halogenated Waste Stream Halogenated->NonHal No HalStream Halogenated Waste Stream Halogenated->HalStream Yes Incineration High-Temperature Incineration (EPA/RCRA Permitted Facility) NonHal->Incineration HalStream->Incineration SolidBin->Incineration

Figure 1: Waste segregation and disposal decision tree for the target compound.

Step-by-Step Methodology: Liquid Waste Disposal
  • Characterize the Solvent: Determine if the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform) or a non-halogenated solvent (e.g., DMSO, methanol).

  • Segregate: Pour the solution into the designated, chemically compatible hazardous waste carboy (e.g., High-Density Polyethylene - HDPE). Causality: Halogenated and non-halogenated streams must remain separate to prevent the generation of toxic gases and to comply with EPA treatment standards, which dictate different incineration temperatures.

  • Labeling: Affix a hazardous waste tag immediately. List the exact chemical name: "1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea" and the solvent composition (e.g., "90% DMSO, 10% target compound").

  • Secondary Containment: Store the waste carboy in a secondary containment tray within a ventilated flammable storage cabinet.

  • Manifesting: Transfer the waste to your institution's Environmental Health and Safety (EHS) department for final transport to an EPA-permitted RCRA facility for high-temperature incineration[4].

Spill Response & Decontamination Protocol

In the event of an accidental spill, immediate and systematic action is required to prevent exposure and cross-contamination.

  • Isolate & Assess: Restrict access to the spill area. Ensure you are wearing appropriate PPE (gloves, lab coat, safety goggles).

  • Wetting (For Solid Spills): Gently mist the spilled powder with a compatible solvent (e.g., water or 70% isopropanol). Causality: Sweeping dry powder generates airborne dust, drastically increasing the risk of inhalation exposure. Wetting suppresses aerosolization.

  • Absorption (For Liquid Spills): Cover the liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite or universal spill pads). Do not use combustible materials like sawdust.

  • Collection: Use non-sparking tools or gloved hands (with absorbent pads) to collect the wetted powder or saturated absorbent. Work from the outside of the spill toward the center to prevent spreading.

  • Decontamination: Wash the affected surface with a laboratory-grade detergent solution, followed by a water rinse. Because the compound is lipophilic, detergent is necessary to break down any residual chemical film.

  • Disposal: Place all used pads, absorbents, and contaminated outer gloves into a hazardous waste bag. Seal the bag, label it as "Solid Hazardous Waste - Toxic," and route it for incineration.

Regulatory Compliance

All procedures outlined above align with the Resource Conservation and Recovery Act (RCRA), which governs the cradle-to-grave management of hazardous waste[5]. While novel research chemicals may not yet have specific EPA "P" or "U" listings, they must be managed as characteristic hazardous waste if they exhibit toxicity, or simply as non-regulated but strictly controlled pharmaceutical waste to ensure zero environmental discharge[4].

References
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011". nationalacademies.org.[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals". google.com (Books).
  • U.S. Environmental Protection Agency (EPA). "Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Final Rule". epa.gov.[Link]

  • Advant-Edge Solutions of Middle Atlantic, Inc. "Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities". asiwaste.com.[Link]

  • Daniels Health. "How to Dispose of Pharmaceutical Waste and Meet Regulations". danielshealth.com.[Link]

Sources

Personal protective equipment for handling 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in early-stage drug discovery and laboratory safety, I frequently guide research teams through the logistical hurdles of handling novel, uncharacterized pharmaceutical intermediates.

The compound 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea is a highly specific synthetic molecule. Structurally, it features a phenethylurea moiety coupled with a cyclopropyl-substituted pyrrolidinone ring. While its exact toxicological profile (LD50, NOAEL) may not yet be published in a standardized Safety Data Sheet (SDS), we do not rely on guesswork in the laboratory. Phenethylurea derivatives are frequently investigated for potent biological activities, including soluble epoxide hydrolase (sEH) inhibition and kinase modulation[1][2].

Because this compound is designed to be biologically active, occupational health principles dictate that we must apply the Precautionary Principle. We must handle this chemical under the assumption that it is a highly potent active pharmaceutical ingredient (API) capable of causing systemic effects at low doses[3].

Below is the comprehensive, self-validating Standard Operating Procedure (SOP) for the safe handling, solubilization, and disposal of this compound.

Part 1: Quantitative Risk Assessment & PPE Matrix

To mitigate the inhalation of aerosolized powders and transdermal absorption, strict Personal Protective Equipment (PPE) and engineering controls are mandatory[4]. The following matrix summarizes the required protective measures and the scientific causality behind each choice.

Table 1: Occupational Exposure Banding (OEB) & PPE Specifications

Safety ParameterSpecification / RequirementScientific Causality & Rationale
OEB Classification OEB 3 / 4 (Default for novel APIs)Lack of published LD50; structural homology to potent kinase/sEH inhibitors requires conservative exposure banding[3].
Primary Containment Ventilated Balance Enclosure (VBE) or C-PECProvides inward directional airflow to capture microscopic aerosols generated during powder manipulation without creating turbulence[4].
Glove Material Double-layered Nitrile (>0.1 mm)The compound will likely be dissolved in DMSO. DMSO is a powerful penetration enhancer that rapidly degrades standard nitrile, carrying dissolved APIs through the skin. The outer glove acts as a sacrificial barrier[5].
Respiratory Protection N95 Respirator or PAPRProtects against the inhalation of electrostatically charged micro-particles if engineering controls fail or during transport[6].
Eye Protection ANSI Z87.1 Chemical GogglesPrevents mucosal absorption from accidental splashes during solvent addition or accidental aerosolization[4].

Part 2: Operational Workflow (Step-by-Step Protocol)

Do not merely follow these steps; understand the mechanics behind them. Every protocol described here is designed as a self-validating system to ensure your safety is actively verified at each stage.

Step 1: Pre-Operational Verification (The Self-Validation Step)

  • Action: Before opening the chemical vial, verify the inward face velocity of your Containment Primary Engineering Control (C-PEC) is functioning correctly.

  • Validation: Hold a low-lint tissue or use a smoke pencil at the sash opening. You must visually confirm the tissue is pulled inward by negative pressure. Never assume a quiet fan means adequate airflow.

Step 2: Static Mitigation & Setup

  • Action: Wipe the exterior of the source vial and your weighing spatula with a slightly damp low-lint wipe, or use an anti-static ionizer gun inside the hood.

  • Causality: Novel synthesized powders often hold significant static charges. Neutralizing this charge prevents the powder from "jumping" out of the weigh boat, which is the primary cause of workspace contamination and inhalation exposure.

Step 3: Weighing and Transfer

  • Action: Tare your weigh boat or anti-static paper. Carefully transfer the required mass of 1-(1-Cyclopropyl-5-oxopyrrolidin-3-yl)-3-phenethylurea using a micro-spatula.

  • Action: Immediately cap the source vial before doing anything else.

Step 4: In-Situ Solubilization

  • Action: Add your primary solvent (e.g., DMSO, DMF, or ethanol) directly to the weigh boat or transfer tube inside the C-PEC.

  • Causality: Wetting the powder in a controlled environment completely eliminates the inhalation hazard. Never transport dry, unsealed powder of a novel API across the laboratory to a different workstation.

Step 5: Doffing and Decontamination

  • Action: Remove your outer layer of nitrile gloves inside the C-PEC and dispose of them in the solid waste container.

  • Action: Wipe down the balance and surrounding surfaces with a 10% sodium hypochlorite (bleach) solution, followed by a 70% ethanol wipe.

  • Causality: Urea derivatives can be persistent on surfaces. Using a mild oxidative agent ensures the chemical degradation of the active pharmacophore, while the ethanol removes corrosive bleach residues.

Part 3: Waste Management and Disposal Plan

Improper disposal of biologically active urea derivatives can lead to environmental accumulation or downstream exposure to sanitation workers[5].

  • Solid Waste: All vials, weigh boats, pipette tips, and outer gloves that came into direct contact with the compound must be sealed in a designated hazardous waste bag. Label clearly for High-Temperature Incineration .

  • Liquid Waste: DMSO or DMF solutions containing the compound must be collected in a compatible, clearly labeled halogen-free organic waste carboy. Critical Warning: Do not mix DMSO waste streams with strong oxidizers or acids, as this can cause an exothermic reaction or explosion.

Part 4: Safety Workflow Visualization

The following diagram maps the logical relationship between hazard identification, engineering controls, and operational execution.

G N1 Hazard Profiling (Novel API) N2 Containment (C-PEC) N1->N2 Dictates N3 PPE Donning (Double Nitrile) N2->N3 Requires N4 Solubilization (DMSO) N3->N4 Enables N5 Decontamination N4->N5 Precedes N6 Waste Disposal N5->N6 Finalizes

Fig 1: Operational workflow and exposure control for handling novel urea derivatives.

Part 5: References

  • Title: Occurrence of urea-based soluble epoxide hydrolase inhibitors from the plants in the order Brassicales | Source: PLOS One | URL: [Link]

  • Title: Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

  • Title: Considerations for setting occupational exposure limits for novel pharmaceutical modalities | Source: PMC / NIH | URL: [Link]

  • Title: eTool : Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs | Source: Occupational Safety and Health Administration (OSHA) | URL: [Link]

  • Title: Guidelines on Handling Hazardous Drugs | Source: ASHP | URL: [Link]

  • Title: Guidance for the safe management of hazardous medicinal products at work | Source: EU-OSHA | URL: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.